
2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
Overview
Description
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is an organic compound with the molecular formula C11H11N2Br It is a heterocyclic compound that contains both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the bromination of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. One common method includes the reaction of 2,5-dimethylpyrrole with 2,6-dibromopyridine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic substitution, facilitated by pyridine’s electron-withdrawing nature. Key reactions include:
Aromatic Substitution with Amines
Reaction with primary/secondary amines yields 2-amino-6-(2,5-dimethylpyrrol-1-yl)pyridine derivatives. For example:
Halogen Exchange
Bromine can be replaced by iodine or chlorine under metal-free conditions using NaI or NaCl in polar aprotic solvents.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- or copper-catalyzed coupling reactions:
Key Observations :
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Regioselectivity : Bromine at position 2 shows higher reactivity than fluorine or chlorine at adjacent positions .
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Steric Effects : The 2,5-dimethylpyrrole group minimally interferes with coupling at position 2 due to its orthogonal orientation .
Electrophilic Aromatic Substitution
The pyrrole moiety undergoes electrophilic substitution, though dimethyl groups deactivate the ring:
Nitration and Sulfonation
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Limited reactivity observed due to steric hindrance from methyl groups.
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Nitration : Requires HNO₃/H₂SO₄ under reflux, yielding mixed nitro derivatives.
Cyclization and Rearrangement
Formation of Polycyclic Systems
Reaction with α,β-unsaturated carbonyls via [4+2] cycloaddition generates fused pyrido-pyrrole systems :
Base-Mediated Rearrangements
K₂CO₃ in glycerol induces ring expansion of γ,δ-alkynyl oximes to pyridinol derivatives .
Functional Group Transformations
Reduction of Pyridine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, retaining the pyrrole substituent.
Oxidation
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Pyrrole Ring : Resistant to oxidation under mild conditions.
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Pyridine Ring : Peracid epoxidation is ineffective due to electron deficiency.
Scientific Research Applications
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the pyrrole and pyridine rings can interact with various biological receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine
Uniqueness
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine and pyrrole rings makes it a versatile compound for various synthetic and research applications .
Biological Activity
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H10BrN3
- Molecular Weight : 252.11 g/mol
The presence of the bromine atom and the pyrrole moiety contributes to its unique biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
This compound | Escherichia coli | 25 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The compound also shows potential as an anticancer agent. Research indicates that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study evaluating the effects of this compound on cancer cell lines, the following findings were reported:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15 | Induction of apoptosis |
MCF7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound is effective in reducing cell viability in cancerous cells, suggesting its potential as a therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
- Cell Cycle Disruption : The compound has been observed to halt the cell cycle in specific phases, preventing further proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it can be prepared from 2-bromo-6-(bromomethyl)pyridine using alkylation or cross-coupling strategies. A reported method involves reacting 2-bromo-6-(bromomethyl)pyridine with 2,5-dimethylpyrrole under basic conditions, yielding the product as a colorless oil (91% yield). Purity is optimized via flash chromatography or selective crystallization. NMR (¹H, ¹³C) and mass spectrometry (ESI) are critical for verifying structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using chemical shift correlations (e.g., aromatic protons at δ 7.00–7.43 ppm, pyrrole protons at δ 5.91 ppm) and coupling constants (e.g., J = 7.6 Hz for pyridine protons) .
- Mass Spectrometry (ESI) : Confirm molecular weight via [M + H]<sup>+</sup> at m/z = 370.3 .
- IR Spectroscopy : Identify functional groups like C-Br (500–600 cm⁻¹) and pyrrole C-N stretches (≈1500 cm⁻¹).
Q. How can researchers distinguish this compound from structurally similar bromopyridine derivatives?
- Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate isomers. Compare retention times and fragmentation patterns with reference standards. X-ray crystallography (if crystalline) or NOESY NMR can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray data (e.g., Mo-Kα radiation, d < 0.8 Å).
- Refinement in SHELXL : Apply restraints for disordered pyrrole or pyridine rings. Use the TWIN command if twinning is detected. Challenges include modeling thermal motion for bromine atoms (high ADPs) and resolving overlapping electron density in non-planar regions .
- Validation : Check using PLATON (Rint < 5%) and CIF -check for geometry outliers .
Q. What computational methods are suitable for analyzing the non-planar geometry of the pyrrole-pyridine system?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitudes (θ) and phase angles (φ) for the pyrrole ring using atomic coordinates from crystallography. Software like Gaussian or ORCA can compute these via DFT (B3LYP/6-311++G** basis set) .
- NBO Analysis : Evaluate hyperconjugation effects between pyrrole lone pairs and pyridine π-systems to explain conformational stability .
Q. How do competing reaction pathways during synthesis lead to by-products, and how can they be mitigated?
- Methodological Answer :
- By-Product Formation : Cross-coupling reactions (e.g., Negishi or Suzuki) may produce dimeric species or regioisomers. For example, excess ZnCl2 in Negishi couplings can precipitate undesired zinc complexes .
- Mitigation : Use stoichiometric control (≤1.1 equiv. coupling reagent) and low-temperature conditions (−80°C) to suppress side reactions. Monitor via TLC or in situ FTIR .
Q. How can contradictions in NMR assignments between studies be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings. For example, the multiplet at δ 3.10–3.35 ppm corresponds to methylene protons adjacent to pyridine .
- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to confirm pyrrole N-environment shifts .
Q. What strategies enable the use of this compound as a ligand in catalytic systems?
- Methodological Answer :
- Coordination Studies : React with transition metals (e.g., Ru, Ni) in anhydrous THF. Monitor via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potentials).
- Catalytic Testing : Evaluate performance in C-C coupling reactions (e.g., Heck or Buchwald-Hartwig). Compare turnover numbers (TON) with control ligands like 2,2'-bipyridine .
Properties
IUPAC Name |
2-bromo-6-(2,5-dimethylpyrrol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQCMMJOMDJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573519 | |
Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198209-31-3 | |
Record name | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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